molecular formula C15H11N3O B11865599 5-(Benzyloxy)-1H-indazole-3-carbonitrile CAS No. 1196152-69-8

5-(Benzyloxy)-1H-indazole-3-carbonitrile

Cat. No.: B11865599
CAS No.: 1196152-69-8
M. Wt: 249.27 g/mol
InChI Key: DEEHTLLABBRXBG-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-1H-indazole-3-carbonitrile: is an organic compound that belongs to the class of indazole derivatives. Indazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The benzyloxy group attached to the indazole ring enhances its chemical properties, making it a valuable compound for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Benzyloxy)-1H-indazole-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 5-nitro-1H-indazole with benzyl alcohol in the presence of a base to form the benzyloxy derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The benzyloxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group in the precursor can be reduced to an amine before cyclization.

    Substitution: The cyano group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Cyanogen bromide for introducing the cyano group.

Major Products:

    Oxidation: Formation of benzyloxy aldehydes or acids.

    Reduction: Formation of benzyloxy amines.

    Substitution: Formation of various cyano derivatives.

Scientific Research Applications

Chemistry: 5-(Benzyloxy)-1H-indazole-3-carbonitrile is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is involved in the development of new synthetic methodologies .

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies for its antimicrobial and antioxidant properties .

Medicine: The compound is being explored for its potential therapeutic applications. Indazole derivatives are known for their anti-inflammatory, anticancer, and antiviral activities, making this compound a candidate for drug development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including the development of new materials with specific functionalities .

Mechanism of Action

The mechanism of action of 5-(Benzyloxy)-1H-indazole-3-carbonitrile involves its interaction with specific molecular targets. The benzyloxy group enhances its binding affinity to certain enzymes and receptors. The cyano group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in modulating enzyme activity and cellular signaling pathways .

Comparison with Similar Compounds

  • 5-(Benzyloxy)-1H-indole-3-carboxaldehyde
  • 5-(Benzyloxy)-1H-indole-3-carbaldehyde
  • 5-(Benzyloxy)-2-hydroxybenzaldehyde

Comparison: Compared to these similar compounds, 5-(Benzyloxy)-1H-indazole-3-carbonitrile has a unique indazole core structure, which imparts distinct chemical and biological properties. The presence of the cyano group further differentiates it, providing additional sites for chemical modification and enhancing its potential for diverse applications .

Properties

CAS No.

1196152-69-8

Molecular Formula

C15H11N3O

Molecular Weight

249.27 g/mol

IUPAC Name

5-phenylmethoxy-1H-indazole-3-carbonitrile

InChI

InChI=1S/C15H11N3O/c16-9-15-13-8-12(6-7-14(13)17-18-15)19-10-11-4-2-1-3-5-11/h1-8H,10H2,(H,17,18)

InChI Key

DEEHTLLABBRXBG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)NN=C3C#N

Origin of Product

United States

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